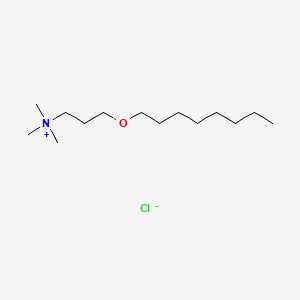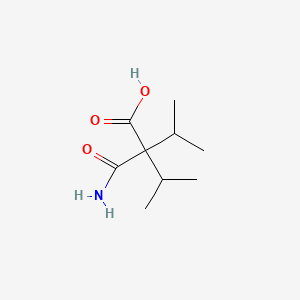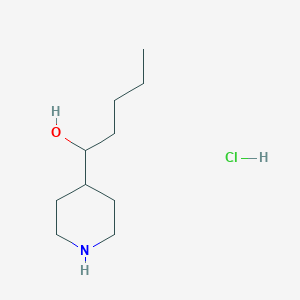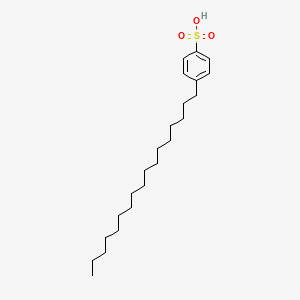![molecular formula C24H31NO B13779378 N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German] CAS No. 6605-97-6](/img/structure/B13779378.png)
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether is a complex organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a unique structure with an ethyl group, a norgranatanol moiety, and a 2-methyl-benzhydryl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether typically involves multi-step organic reactions. One common method includes the alkylation of norgranatanol with ethyl halides under basic conditions. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency. Catalysts such as potassium carbonate or sodium hydride are often used to enhance the reaction rate.
化学反応の分析
Types of Reactions
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
作用機序
The mechanism of action of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-Methyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
- N-Propyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
- N-Butyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
Uniqueness
N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6605-97-6 |
|---|---|
分子式 |
C24H31NO |
分子量 |
349.5 g/mol |
IUPAC名 |
9-ethyl-3-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C24H31NO/c1-3-25-20-13-9-14-21(25)17-22(16-20)26-24(19-11-5-4-6-12-19)23-15-8-7-10-18(23)2/h4-8,10-12,15,20-22,24H,3,9,13-14,16-17H2,1-2H3 |
InChIキー |
LMDNAFGKUWIQOI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



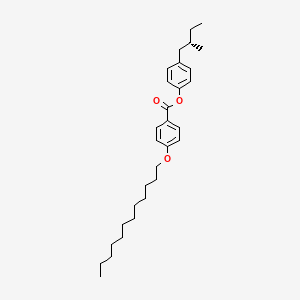
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
